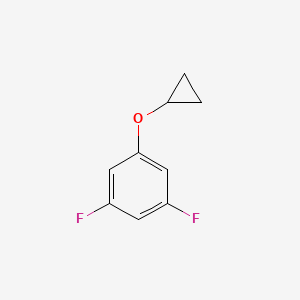

1-Cyclopropoxy-3,5-difluorobenzene

Description

Contextualization of Cyclopropoxy Functionalities in Modern Chemical Literature

The cyclopropane (B1198618) ring, despite being the smallest carbocycle, has a profound impact on molecular properties. Its inclusion in a molecule introduces a three-dimensional character and conformational rigidity that can be advantageous for biological activity. The cyclopropyl (B3062369) group is a prevalent scaffold in a wide array of natural products and pharmaceuticals. beilstein-journals.orgchemicalbook.com Its unique electronic nature, resulting from the strained ring structure, positions it as a versatile component in medicinal chemistry. organic-chemistry.org The incorporation of cyclopropyl fragments can enhance therapeutic potency, improve metabolic stability, and increase membrane permeability, making it a desirable feature in drug discovery. chemicalbook.comorganic-chemistry.org

Significance of Fluorine Substitution in Aromatic Systems for Chemical Research

Fluorine has earned the title of a "magical element" in medicinal chemistry due to its profound and often beneficial effects on a molecule's properties. nih.govwikipedia.org As the most electronegative element, its introduction into an aromatic ring can significantly alter the molecule's electronic landscape. This can lead to changes in acidity (pKa), dipole moment, and binding interactions with biological targets. wikipedia.orgorganic-chemistry.org Furthermore, substituting hydrogen with fluorine at a potential site of metabolism can block oxidation by metabolic enzymes, thereby enhancing the compound's stability and bioavailability. organic-chemistry.org The small size of the fluorine atom means it can often replace hydrogen without causing significant steric hindrance. organic-chemistry.org

Rationale for Investigating 1-Cyclopropoxy-3,5-difluorobenzene: A Core Structure in Advanced Synthetic Chemistry

The compound this compound is a molecule of significant interest because it combines the beneficial attributes of both the cyclopropoxy group and a difluorinated phenyl ring. The two fluorine atoms at the meta positions of the benzene (B151609) ring create a powerful electron-withdrawing effect, which can influence the reactivity of the molecule and the properties of its derivatives. This specific substitution pattern makes it a valuable building block for creating more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals where fine-tuning of physicochemical properties is critical for efficacy and safety.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyloxy-3,5-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBAABWFQKZQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopropoxy 3,5 Difluorobenzene

Retrosynthetic Analysis and Strategic Disconnections for Compound Assembly

A primary retrosynthetic disconnection for 1-cyclopropoxy-3,5-difluorobenzene involves breaking the ether bond. This leads to two key synthons: a 3,5-difluorophenoxide anion and a cyclopropyl (B3062369) electrophile, or alternatively, a cyclopropoxide anion and a 3,5-difluorophenyl electrophile.

Another strategic disconnection focuses on the C-F bonds. This approach would involve the fluorination of a pre-formed cyclopropoxybenzene precursor. However, controlling the regioselectivity of the fluorination to achieve the desired 3,5-disubstitution pattern presents a significant challenge.

Considering these possibilities, the most common and practical approach involves the formation of the ether bond as the final key step. This strategy relies on the availability of 3,5-difluorophenol (B1294556) and a suitable cyclopropylating agent.

Exploration of Etherification Protocols for Cyclopropoxy Group Introduction

Several etherification methods can be employed to construct the C-O bond between the cyclopropyl group and the 3,5-difluorophenyl moiety.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.org It typically involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of sodium 3,5-difluorophenoxide with a cyclopropyl halide (e.g., cyclopropyl bromide).

The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The phenoxide is generated in situ by treating 3,5-difluorophenol with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Table 1: Reaction Parameters for Williamson Ether Synthesis

| Parameter | Condition |

| Reactants | 3,5-Difluorophenol, Cyclopropyl Bromide |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) or Acetonitrile |

| Temperature | Room temperature to elevated temperatures |

It is important to note that while the Williamson ether synthesis is versatile, the use of cyclopropyl halides can sometimes lead to side reactions due to ring strain. wikipedia.orglibretexts.org

The Mitsunobu reaction offers a mild and efficient alternative for forming the ether linkage. organic-chemistry.orgencyclopedia.pub This reaction allows for the conversion of a primary or secondary alcohol to an ether in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). encyclopedia.pubresearchgate.net

For the synthesis of this compound, the reaction would involve treating a mixture of 3,5-difluorophenol and cyclopropanol (B106826) with PPh₃ and DEAD. commonorganicchemistry.com The reaction typically proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the symmetrical cyclopropanol. organic-chemistry.org

Table 2: Reagents for Mitsunobu Reaction

| Reagent | Function |

| 3,5-Difluorophenol | Nucleophile |

| Cyclopropanol | Electrophile precursor |

| Triphenylphosphine (PPh₃) | Activates the alcohol |

| Diethyl Azodicarboxylate (DEAD) | Oxidant |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |

In recent years, transition metal-catalyzed methods have emerged as powerful tools for C-O bond formation. researchgate.net Copper- and palladium-catalyzed reactions, in particular, have been successfully employed for the synthesis of aryl ethers. researchgate.net These methods often offer improved substrate scope and functional group tolerance compared to traditional methods. researchgate.net

For the synthesis of this compound, a potential approach would be the copper- or palladium-catalyzed cross-coupling of 3,5-difluorophenol with a cyclopropyl boronic acid or a related organometallic reagent. researchgate.netrsc.org The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity in these reactions.

Introduction of Fluorine Atoms onto the Benzene (B151609) Core

While the primary strategy involves starting with a pre-fluorinated benzene ring, it is theoretically possible to introduce the fluorine atoms at a later stage.

Electrophilic fluorination is a method used to introduce fluorine atoms into organic molecules. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. wikipedia.orgnih.govorganic-chemistry.org

The directing effects of the cyclopropoxy group would need to be carefully considered to achieve the desired 3,5-difluoro substitution pattern. The cyclopropoxy group is an ortho-, para-director, making the direct synthesis of the 3,5-difluoro isomer challenging via this route. Therefore, this approach is generally less favored compared to starting with 3,5-difluorophenol.

Nucleophilic Aromatic Substitution (SNAr) with Fluorinating Reagents

The introduction of a cyclopropoxy group onto a difluorinated benzene ring can be effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is predicated on the reaction of an electron-deficient aromatic system with a nucleophile. masterorganicchemistry.comlibretexts.org In the case of this compound synthesis, 1,3,5-trifluorobenzene (B1201519) serves as a suitable starting material. The fluorine atoms in 1,3,5-trifluorobenzene activate the ring towards nucleophilic attack, and one of the fluorine atoms can act as a leaving group.

The key nucleophile in this reaction is the cyclopropoxide anion, which is typically generated in situ by treating cyclopropanol with a strong base. The general reaction is depicted below:

Reaction Scheme:

The success of this SNAr reaction is highly dependent on the choice of base and solvent. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed to deprotonate the relatively acidic hydroxyl group of cyclopropanol, forming the more potent nucleophile, sodium or potassium cyclopropoxide.

Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically preferred for SNAr reactions as they can effectively solvate the cation of the base without deactivating the nucleophile. wikipedia.org

A hypothetical set of reaction conditions based on general SNAr principles is presented in the table below.

| Parameter | Condition |

| Starting Material | 1,3,5-Trifluorobenzene |

| Nucleophile Precursor | Cyclopropanol |

| Base | Sodium Hydride (NaH) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80-120 °C |

| Reaction Time | 4-12 hours |

This table presents a hypothetical set of conditions based on established principles of SNAr reactions for the synthesis of aryl ethers.

Directed Ortho-Metalation Followed by Fluorination Strategies

An alternative and highly regioselective approach to synthesizing substituted aromatic compounds is through Directed Ortho-Metalation (DoM). organic-chemistry.orguwindsor.cabaranlab.orgwikipedia.org This strategy involves the deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an appropriate electrophile.

In the context of synthesizing this compound, a potential, albeit more complex, DoM strategy could be envisioned starting from cyclopropoxybenzene. The cyclopropoxy group can act as a moderate directing group. However, direct double ortho-fluorination in a single step is challenging. A more plausible, multi-step sequence would involve a combination of DoM and other transformations.

A hypothetical synthetic sequence could be:

Directed Ortho-Bromination: Starting with cyclopropoxybenzene, a DoM reaction using a strong base like sec-butyllithium (B1581126) in the presence of a ligand such as TMEDA (tetramethylethylenediamine), followed by quenching with a bromine source (e.g., 1,2-dibromoethane), could introduce a bromine atom at one of the ortho positions. A second, separate bromination could then be performed.

Halogen-Fluorine Exchange: The resulting dibrominated cyclopropoxybenzene could then undergo a halogen-fluorine exchange reaction (Halex reaction) using a fluoride (B91410) source like potassium fluoride (KF) under high temperatures, often with a phase-transfer catalyst, to introduce the fluorine atoms.

This approach is less direct than the SNAr route and presents challenges in controlling the regioselectivity of the second halogenation and the efficiency of the double Halex reaction.

Green Chemistry Considerations and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.orgresearchgate.net For the synthesis of this compound, several green chemistry aspects can be considered.

For the SNAr route , a key area for improvement is the replacement of traditional high-boiling, polar aprotic solvents like DMF and NMP, which have associated toxicity and disposal issues. The use of greener solvents such as ionic liquids or deep eutectic solvents could be explored. researchgate.net Additionally, investigating the use of a recyclable base or a catalytic system would enhance the sustainability of the process.

The Ullmann condensation , a classical method for forming aryl ethers, traditionally requires stoichiometric amounts of copper and high temperatures. wikipedia.orgorganic-chemistry.org Modern modifications of the Ullmann reaction utilize catalytic amounts of copper or other transition metals, often with ligands, which significantly improves its green profile. mdpi.com A potential sustainable route to this compound could involve a copper- or palladium-catalyzed coupling of 1,3-difluoro-5-halobenzene with cyclopropanol.

Metal-free approaches for aryl ether synthesis are also gaining prominence. organic-chemistry.org These methods often utilize hypervalent iodine reagents or other strategies to avoid the use of transition metals, thereby reducing concerns about metal contamination in the final product and simplifying purification.

The development of a truly "green" synthesis of this compound would likely focus on:

Minimizing the number of synthetic steps.

Utilizing non-toxic, renewable starting materials.

Employing catalytic rather than stoichiometric reagents.

Using environmentally benign solvents or solvent-free conditions.

Maximizing atom economy.

By carefully selecting the synthetic strategy and optimizing the reaction conditions with these principles in mind, the synthesis of this compound can be made more efficient and environmentally responsible.

Chemical Reactivity and Transformation Studies of 1 Cyclopropoxy 3,5 Difluorobenzene

Reactivity at the Aromatic Core

The presence of two fluorine atoms significantly influences the reactivity of the benzene (B151609) ring, making it susceptible to various substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. minia.edu.eg The outcome of such reactions on 1-cyclopropoxy-3,5-difluorobenzene is directed by the combined electronic effects of the substituents. The fluorine atoms are deactivating, electron-withdrawing groups, while the cyclopropoxy group is an activating, electron-donating group. uci.edu

The cyclopropoxy group, being an ortho, para-director, would be expected to direct incoming electrophiles to the positions ortho and para to it. uci.edu However, the two fluorine atoms at the 3 and 5 positions deactivate the ring towards electrophilic attack. uci.edu The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Preference |

| Cyclopropoxy | 1 | Electron-donating | Electron-donating | Activating | Ortho, Para |

| Fluoro | 3, 5 | Electron-withdrawing | Electron-donating (weak) | Deactivating | Ortho, Para |

Given the positions of the fluorine atoms, the potential sites for electrophilic attack are C2, C4, and C6. The C4 position is para to the cyclopropoxy group and ortho to both fluorine atoms. The C2 and C6 positions are ortho to the cyclopropoxy group and ortho to one fluorine atom and para to the other. The interplay of these activating and deactivating effects determines the regioselectivity of the reaction. For instance, in nitration reactions, a nitro group (—NO2) is added to the aromatic ring using nitric acid and a sulfuric acid catalyst. minia.edu.eg The specific regiochemical outcome of such a reaction on this compound would require experimental investigation.

The electron-withdrawing nature of the fluorine atoms makes the benzene ring of this compound susceptible to nucleophilic aromatic substitution (SNA r). chemistrysteps.commdpi.com In these reactions, a nucleophile replaces one of the fluorine atoms. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

The rate of S NAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) being a good leaving group in this context. chemistrysteps.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the intermediate carbanion. libretexts.org In the case of this compound, a nucleophile could potentially attack the carbon atom bearing a fluorine atom. For example, reaction with a nucleophile like morpholine (B109124) could lead to the substitution of a fluorine atom. researchgate.net The regioselectivity of this substitution would depend on the reaction conditions and the nature of the nucleophile.

| Reaction Type | Reagents | Potential Product(s) |

| Nucleophilic Aromatic Substitution | Morpholine, Base | 4-(3-Cyclopropoxy-5-fluorophenyl)morpholine |

| Nucleophilic Aromatic Substitution | Sodium Hydroxide | 3-Cyclopropoxy-5-fluorophenol |

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. This strategy relies on a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position, creating a lithiated intermediate that can then be trapped with an electrophile.

In this compound, both the cyclopropoxy group and the fluorine atoms can act as directing groups. The cyclopropoxy group is a known, albeit relatively weak, directing group. The fluorine atoms are also effective directing groups in DoM reactions. The regiochemical outcome of a directed metalation reaction on this substrate would be a result of the competition between these directing groups. Subsequent reaction with an electrophile, such as an aldehyde or a halide, would introduce a new substituent at the metalated position.

Reactions Involving the Cyclopropoxy Moiety

The cyclopropoxy group, with its strained three-membered ring, offers unique opportunities for chemical transformations.

The high ring strain of the cyclopropyl (B3062369) group makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or radical-initiated pathways. nih.govbeilstein-journals.org These reactions can lead to a diverse array of products.

Acid-catalyzed ring-opening of cyclopropoxybenzenes can proceed through protonation of the ether oxygen, followed by cleavage of a C-C bond in the cyclopropyl ring to form a more stable carbocation. nih.gov The resulting carbocation can then be trapped by a nucleophile.

Radical-mediated ring-opening reactions are also common for cyclopropane (B1198618) derivatives. nih.govbeilstein-journals.org For instance, treatment with a radical initiator can lead to the formation of a cyclopropoxy radical, which can then undergo ring-opening to generate a β-keto radical. nih.gov This radical can then participate in further reactions, leading to more complex structures.

| Reaction Condition | Intermediate | Potential Product Type |

| Acidic (e.g., TfOH) | Carbocation | Ring-opened ethers or phenols |

| Radical (e.g., persulfate/Ag(I)) | β-keto radical | 1,4-dicarbonyl compounds |

The ether linkage in this compound can be cleaved under specific conditions. Standard methods for ether cleavage, such as treatment with strong acids like HBr or HI, can be employed. youtube.com However, the reaction conditions must be carefully chosen to avoid unwanted side reactions, such as the ring-opening of the cyclopropyl group or reactions at the aromatic ring.

An alternative approach involves oxidative cleavage. For example, certain enzymes, like fungal peroxygenases, have been shown to catalyze the cleavage of ether linkages. nih.gov These biocatalytic methods can offer higher selectivity and milder reaction conditions. The cleavage of the ether bond would yield 3,5-difluorophenol (B1294556) and a cyclopropane-derived byproduct. This reaction could be useful for deprotecting a phenol (B47542) group or for accessing 3,5-difluorophenol, a valuable synthetic intermediate.

Cross-Coupling Reactions Utilizing Halogenated Derivatives of the Compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it must first be halogenated, typically at one of the positions ortho or para to the cyclopropoxy group, to introduce a suitable leaving group (e.g., Br, I). The regioselectivity of this halogenation is influenced by the directing effects of the existing substituents.

Once halogenated, these derivatives can participate in a variety of cross-coupling reactions. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling an organoboron compound with an organohalide. A hypothetical Suzuki-Miyaura coupling of a brominated derivative of this compound with an arylboronic acid would proceed as follows:

Reaction Scheme for a Hypothetical Suzuki-Miyaura Coupling

Aryl-Br + Ar'-B(OH)₂ → Aryl-Ar'

Table 1: Hypothetical Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene/H₂O, Dioxane/H₂O |

| Temperature | 80-110 °C |

| Reactant | Arylboronic acid or ester |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a vital transformation in medicinal chemistry for the synthesis of arylamines.

Reaction Scheme for a Hypothetical Buchwald-Hartwig Amination

Aryl-Br + R₂NH → Aryl-NR₂

Table 2: Hypothetical Reaction Parameters for Buchwald-Hartwig Amination

| Parameter | Condition |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, XPhos |

| Base | NaOt-Bu, K₃PO₄ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-120 °C |

| Reactant | Primary or secondary amine |

Functional Group Interconversions and Derivatization Strategies

Beyond cross-coupling, the functional groups of this compound and its derivatives can be modified through various interconversions to access a wider range of compounds.

Modification of the Cyclopropoxy Group: The cyclopropyl ether linkage is generally stable under many reaction conditions. However, under harsh acidic conditions, cleavage of the ether could occur.

Modification of the Aromatic Ring: The fluorine atoms on the benzene ring are typically robust and not easily displaced, though nucleophilic aromatic substitution can be achieved under forcing conditions with strong nucleophiles. More common transformations involve electrophilic aromatic substitution, where the position of substitution is directed by the existing groups. For instance, nitration or acylation would likely occur at the position ortho to the cyclopropoxy group and meta to the two fluorine atoms.

Derivatization of Functional Groups Introduced via Cross-Coupling: The products of cross-coupling reactions can undergo further transformations. For example, an introduced ester group from a Suzuki coupling can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other derivatives. An amino group introduced via Buchwald-Hartwig amination can be acylated, alkylated, or used in the formation of heterocyclic rings.

Table 3: Examples of Functional Group Interconversions on a Hypothetical Derivative

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Ester (-COOR) | LiOH, H₂O/THF | Carboxylic Acid (-COOH) |

| Carboxylic Acid (-COOH) | SOCl₂, then R₂NH | Amide (-CONR₂) |

| Amine (-NH₂) | Acyl chloride, base | Amide (-NHCOR) |

| Nitrile (-CN) | H₂/Pd, or LiAlH₄ | Amine (-CH₂NH₂) |

Theoretical and Computational Investigations of 1 Cyclopropoxy 3,5 Difluorobenzene

Electronic Structure Elucidation via Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of molecules like 1-cyclopropoxy-3,5-difluorobenzene. These calculations can provide insights into the distribution of electrons within the molecule, its orbital energies, and other key electronic properties.

The electronic nature of this compound is primarily dictated by the interplay between the electron-donating cyclopropoxy group and the electron-withdrawing difluorinated benzene (B151609) ring. The oxygen atom of the cyclopropoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system, a phenomenon known as resonance or p-π conjugation. This electron donation increases the electron density of the benzene ring, particularly at the ortho and para positions.

Conversely, the two fluorine atoms at the meta positions (3 and 5) exert a strong inductive effect (-I effect) due to their high electronegativity, withdrawing electron density from the benzene ring. This inductive withdrawal deactivates the ring towards electrophilic attack. The combination of these opposing electronic effects results in a complex and interesting electronic structure.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is expected to be predominantly localized on the electron-rich aromatic ring and the oxygen atom of the cyclopropoxy group. The LUMO, on the other hand, is likely to be distributed over the entire aromatic ring, with significant contributions from the carbon atoms bonded to the fluorine atoms. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Table 1: Predicted Electronic Properties of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | 1.25 | 8.00 |

| Anisole (B1667542) | -5.98 | 1.10 | 7.08 |

| 1,3-Difluorobenzene | -7.12 | 0.85 | 7.97 |

| This compound (Predicted) | -6.5 (Approx.) | 0.9 (Approx.) | 7.4 (Approx.) |

| Note: The values for this compound are estimations based on the electronic effects of the substituent groups. |

Conformational Analysis and Energetic Profiles of the Compound

Computational methods can be employed to map the potential energy surface (PES) of the molecule as a function of the dihedral angle defined by the C(aryl)-C(aryl)-O-C(cyclopropyl) atoms. This analysis helps to identify the most stable conformers (energy minima) and the energy barriers for rotation between them (transition states).

For analogous compounds like anisole (methoxybenzene), the most stable conformation is typically planar, where the methyl group lies in the plane of the benzene ring. This planarity maximizes the p-π conjugation between the oxygen lone pairs and the aromatic system. However, the bulky cyclopropyl (B3062369) group in this compound may introduce steric hindrance with the ortho hydrogen atoms of the benzene ring, potentially leading to a non-planar ground state conformation.

The energetic profile would likely show two main energy minima corresponding to the cyclopropyl group being oriented in a "syn" or "anti" fashion with respect to a reference point on the benzene ring. The energy barrier between these conformers would provide information about the flexibility of the molecule at different temperatures.

Table 2: Calculated Conformational Data for Anisole (as an analogue)

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.00 | Planar (Stable) |

| 90° | 2.5 - 3.5 | Perpendicular (Transition State) |

| 180° | 0.00 | Planar (Stable) |

| Note: This data for anisole provides a basis for understanding the likely conformational preferences of this compound, although the bulkiness of the cyclopropyl group will influence the exact energy values. |

Reactivity Prediction and Mechanistic Insights through Computational Modeling

Computational modeling can predict the reactivity of this compound towards various chemical reactions and provide detailed mechanistic insights. Reactivity descriptors derived from DFT, such as Fukui functions and condensed-to-atom electrophilic and nucleophilic indices, can identify the most reactive sites within the molecule.

Computational modeling can also be used to study the reaction mechanisms of, for example, nucleophilic aromatic substitution (SNAr). The presence of two fluorine atoms, which are good leaving groups, on the benzene ring suggests that the molecule could undergo SNAr reactions under suitable conditions. By calculating the energies of reactants, transition states, and products, the activation barriers and reaction enthalpies for different reaction pathways can be determined, allowing for a prediction of the most favorable reaction mechanism.

Analysis of Non-Covalent Interactions within Molecular Aggregates and Solvation Effects

Non-covalent interactions (NCIs) play a crucial role in determining the condensed-phase behavior of molecules, including their crystal packing, solubility, and biological activity. For this compound, several types of NCIs are expected to be significant.

The fluorinated benzene ring can participate in π-π stacking interactions, where the electron-deficient π-system of one molecule interacts with the electron-rich π-system of another. The fluorine atoms can also form halogen bonds (C-F···X) and hydrogen bonds (C-H···F). The cyclopropyl group can engage in van der Waals interactions.

Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) and the Non-Covalent Interaction (NCI) index can be used to quantify and visualize these weak interactions in molecular dimers and larger aggregates.

Solvation effects, which describe the interaction of a solute molecule with solvent molecules, can be modeled using implicit or explicit solvent models in quantum chemical calculations. These models can predict how the properties and reactivity of this compound might change in different solvent environments. For instance, in a polar solvent, the dipole moment of the molecule would be stabilized, which could influence its conformational preferences and reactivity.

Molecular Dynamics Simulations for Dynamic Behavior and Stability Analysis

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior and stability of this compound over time. In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape and its interactions with its environment.

MD simulations can be used to study the flexibility of the cyclopropoxy group and the benzene ring, as well as the dynamics of intermolecular interactions in the liquid or solid state. By analyzing the trajectories of the atoms over time, properties such as diffusion coefficients, radial distribution functions, and residence times of solvent molecules around the solute can be calculated.

Furthermore, MD simulations can be employed to assess the stability of different molecular conformations or aggregates. By running simulations at different temperatures, the thermal stability of the compound can be investigated, and potential decomposition pathways could be identified, although this would require more advanced reactive force fields or ab initio MD.

Derivatization and Analog Synthesis from 1 Cyclopropoxy 3,5 Difluorobenzene

Synthesis of Substituted 3,5-difluorobenzene Derivatives from the Core Structure

The 3,5-difluorobenzene core of the title compound is amenable to various substitution reactions, enabling the introduction of a wide range of functional groups. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed to introduce substituents onto the aromatic ring. The directing effects of the cyclopropoxy and fluoro groups play a crucial role in determining the regioselectivity of these reactions.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org For these reactions to be applicable, the 1-cyclopropoxy-3,5-difluorobenzene scaffold must first be functionalized with a suitable handle, such as a bromo or iodo group, or converted into a boronic acid or ester derivative.

For instance, the bromination of this compound would likely yield a mixture of mono- and di-brominated products, with the position of bromination dictated by the combined directing effects of the existing substituents. Subsequent Suzuki-Miyaura coupling of the resulting aryl bromide with a variety of boronic acids could then be used to introduce alkyl, alkenyl, or aryl groups. organic-chemistry.orgnih.govnih.govharvard.edulibretexts.org Similarly, a Hartwig-Buchwald amination reaction could be employed to couple the aryl bromide with a range of primary or secondary amines, leading to the formation of diverse aniline (B41778) derivatives. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of a Halogenated this compound Derivative

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| 1 | 1-Bromo-2-cyclopropoxy-4,6-difluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Cyclopropoxy-4,6-difluoro-1,1'-biphenyl |

| 2 | 1-Iodo-2-cyclopropoxy-4,6-difluorobenzene | Methylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 2-Cyclopropoxy-4,6-difluoro-1-methylbenzene |

| 3 | 1-Bromo-2-cyclopropoxy-4,6-difluorobenzene | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 2-Cyclopropoxy-4,6-difluoro-1-vinylbenzene |

This table presents hypothetical examples based on general knowledge of Suzuki-Miyaura reactions and is for illustrative purposes only, as specific experimental data for this substrate is not available in the provided search results.

Introduction of Additional Functionalities onto the Cyclopropyl (B3062369) Ring

The cyclopropyl ring of this compound, while generally stable, can also be a site for chemical modification. Ring-opening reactions of cyclopropanes can be initiated under various conditions, including acid or metal catalysis, leading to the formation of linear alkyl chains. The regioselectivity and stereoselectivity of these ring-opening reactions would be of significant interest.

Additionally, C-H activation methodologies could potentially be applied to directly functionalize the cyclopropyl ring without the need for pre-installed functional groups. While challenging, the development of such methods would provide a highly efficient route to novel derivatives.

Preparation of Bridged or Fused Ring Systems Incorporating the this compound Scaffold

The construction of bridged or fused ring systems from the this compound scaffold represents a significant synthetic challenge and an avenue for creating structurally complex and novel molecules. Intramolecular reactions are a key strategy for achieving such transformations. For example, if two functional groups are introduced onto the benzene (B151609) ring at appropriate positions, an intramolecular cyclization could lead to the formation of a new ring fused to the original benzene ring.

Another approach could involve the cyclopropyl group itself. For instance, an intramolecular Diels-Alder reaction, where a diene is tethered to the benzene ring and the cyclopropyl group acts as a dienophile (or vice versa), could potentially lead to the formation of a bridged bicyclic system. The feasibility of such a reaction would depend on the specific substitution pattern and the reaction conditions.

Stereochemical Control and Diastereoselective Transformations in Derivative Synthesis

When introducing new stereocenters during the derivatization of this compound, controlling the stereochemical outcome is of paramount importance. This is particularly relevant when synthesizing chiral molecules for applications in medicinal chemistry or materials science.

The use of chiral catalysts or auxiliaries can induce enantioselectivity or diastereoselectivity in a variety of reactions. For example, in the synthesis of substituted derivatives via hydrogenation of an olefin, chiral phosphine (B1218219) ligands on a metal catalyst can direct the approach of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer.

Similarly, in reactions involving the cyclopropyl ring, if a chiral center is present elsewhere in the molecule, it can influence the stereochemical outcome of reactions on the ring, leading to diastereoselective transformations. The inherent chirality of the cyclopropane (B1198618) ring itself, if substituted asymmetrically, adds another layer of complexity and opportunity for stereochemical control.

Strategic Applications in Advanced Synthetic Methodologies

Role as a Key Intermediate in Complex Molecule Synthesis

The structure of 1-Cyclopropoxy-3,5-difluorobenzene makes it a potentially valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The difluorobenzene moiety is a common pharmacophore that can enhance metabolic stability and binding affinity of drug candidates. The cyclopropoxy group, while less common, can introduce conformational rigidity and unique steric and electronic properties.

The fluorine atoms at the 3 and 5 positions activate the aromatic ring for nucleophilic aromatic substitution at the positions ortho and para to the cyclopropoxy group. This allows for the regioselective introduction of a variety of functional groups. Furthermore, the cyclopropoxy group itself can be a site of chemical modification. Under specific acidic or catalytic conditions, the strained cyclopropyl (B3062369) ring can undergo ring-opening reactions, providing access to propyl-substituted aromatic compounds that might be difficult to synthesize through other routes.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Reagents | Resulting Functional Group/Structure |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Substituted anilines, ethers, or thioethers |

| Directed Ortho-Metalation | Organolithium reagents | Lithiation at the 2-position for further functionalization |

| Cyclopropyl Ring Opening | Strong acids, Lewis acids | Propenyl or propanol (B110389) derivatives |

| Cross-Coupling Reactions | Boronic acids (Suzuki), Organotins (Stille) | Biaryl compounds or other complex structures |

Utility in Catalyst Development and Ligand Design for Organic Reactions

There is currently no published research detailing the use of this compound in catalyst development or ligand design. However, its structure presents intriguing possibilities for such applications. The difluorinated phenyl ring could serve as a core scaffold for the synthesis of novel ligands for transition metal catalysis. The electronic properties of the ring, influenced by the two fluorine atoms, could modulate the electron density at the metal center, thereby tuning the catalyst's reactivity and selectivity.

The cyclopropoxy group could also play a role in ligand design. Its unique steric profile could create a specific chiral pocket around a metal center, potentially leading to the development of new asymmetric catalysts. The synthesis of bidentate or pincer-type ligands incorporating the 1-Cyclopropoxy-3,5-difluorophenyl moiety is a theoretical possibility that could lead to catalysts with novel properties.

Application as a Probe Molecule in Mechanistic Organic Chemistry Studies

The specific application of this compound as a probe molecule in mechanistic studies has not been reported in the literature. Nevertheless, its distinct structural elements could be leveraged for such purposes. The cyclopropoxy group can serve as a reactive handle or a spectroscopic marker. For instance, the strain energy of the cyclopropyl ring could be used to study reaction mechanisms involving ring-opening processes.

The presence of two fluorine atoms provides useful NMR spectroscopic handles (¹⁹F NMR), which can be a sensitive probe for changes in the electronic environment of the molecule during a reaction. This could be particularly valuable in studying reaction intermediates and transition states in complex organic transformations.

Integration into Supramolecular Assembly Research and Self-Organizing Systems

While direct research on the integration of this compound into supramolecular assemblies is not available, the principles of supramolecular chemistry suggest its potential in this area. The difluorinated aromatic ring can participate in non-covalent interactions such as π-π stacking and halogen bonding. The fluorine atoms can act as hydrogen bond acceptors or engage in dipole-dipole interactions, which are crucial for the formation of ordered supramolecular structures.

Precursor in Polymer and Material Science for Novel Architectures

The use of this compound as a monomer or precursor in polymer and material science is a hypothetical application at this stage. However, its structure lends itself to several polymerization strategies. For example, it could be functionalized to create monomers for polycondensation or cross-coupling polymerization reactions. The resulting polymers would possess fluorinated backbones, which are known to impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

The cyclopropoxy group could also be a latent reactive group in a polymer. Post-polymerization modification via ring-opening of the cyclopropyl group could be used to alter the polymer's properties or to introduce cross-linking for the creation of robust network polymers.

Q & A

Q. What are the optimal synthetic routes for 1-cyclopropoxy-3,5-difluorobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3,5-difluorophenol and a cyclopropane-derived electrophile (e.g., cyclopropyl bromide). Key factors include:

- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .

- Base Selection : K₂CO₃ or Cs₂CO₃ improves deprotonation of the phenolic hydroxyl group, accelerating substitution .

- Temperature : Reactions at 80–100°C for 12–24 hours yield >70% conversion, but prolonged heating may degrade the cyclopropane ring .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify cyclopropane protons (δ 0.5–1.5 ppm as a multiplet) and aromatic protons (δ 6.5–7.5 ppm with splitting due to fluorine coupling) .

- ¹⁹F NMR : Two distinct signals for the 3- and 5-fluorine atoms (Δδ ~2–5 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS confirms the molecular ion peak (m/z ~184) and fragments (e.g., loss of cyclopropoxy group) .

- Elemental Analysis : Validate %C, %H, and %F to ±0.3% deviation .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropoxy group’s strain and electron-withdrawing nature (via σ*-orbital interactions) alter reaction pathways:

- Buchwald–Hartwig Amination : Reduced yields due to steric hindrance at the ortho position. Use bulky ligands (XPhos) to mitigate .

- Suzuki–Miyaura Coupling : Fluorine atoms direct coupling to the para position. Optimize with Pd(OAc)₂ and SPhos ligand in THF/water .

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict charge distribution and transition states to rationalize selectivity .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs >150°C, releasing HF (detectable via IR at ~3400 cm⁻¹). Store at 2–8°C under inert gas .

- pH Sensitivity : Hydrolysis of the cyclopropoxy group occurs in acidic (pH <3) or basic (pH >10) conditions. Monitor via HPLC: new peaks at 2–3 minutes indicate degradation .

- Light Exposure : UV-Vis spectroscopy shows increased absorbance at 250–300 nm after 48-hour light exposure, suggesting radical formation. Use amber vials for storage .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR shifts or retention times may arise from:

- Solvent Effects : Re-run spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) and compare with literature .

- Impurity Profiles : Use 2D NMR (COSY, HSQC) to assign signals unambiguously. For example, NOESY can confirm spatial proximity of cyclopropane and aromatic protons .

- Interlaboratory Validation : Share samples with collaborators to cross-validate data, ensuring instrument calibration (e.g., NMR lock frequency) .

Key Considerations for Researchers

- Safety Protocols : Use NFPA-compliant PPE (respirators, nitrile gloves) and local exhaust ventilation during synthesis .

- Data Reproducibility : Document solvent lot numbers and equipment settings to minimize variability .

- Ethical Disposal : Follow EPA guidelines for halogenated waste, avoiding incineration without scrubbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.